Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Overview
Description
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C15H19NO3 . It has been used in the synthesis of chromeno[3,4-c]pyridin-5-ones and as a building block for the syntheses of receptor agonists and antagonists .
Synthesis Analysis
A method has been developed for the synthesis of 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines by condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine and subsequent reaction of the 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one with trifluoromethanesulfonic anhydride and secondary amines .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C15H19NO3/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
. The molecular weight of the compound is 261.32 g/mol .
Chemical Reactions Analysis
This compound has been used in the synthesis of chromeno[3,4-c]pyridin-5-ones . It has also been used as a building block for the syntheses of receptor agonists and antagonists .
Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 261.32 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 5 rotatable bonds .
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis and Stereochemistry Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate has been utilized in the synthesis and stereochemistry of some 3-azabicyclo[3.3.1]nonane derivatives. Michael reactions with α,β-unsaturated carbonyl compounds led to the formation of various substituted derivatives. This work contributed to understanding the stereochemical aspects of these reactions, and paved the way for further transformations of the products (Vafina et al., 2003).
Crystal Structure and Synthesis A compound, tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, was synthesized starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate. This multi-step process demonstrated the chemical versatility of this compound. The crystal structure of the compound formed a porous three-dimensional network, highlighting its potential for further chemical applications (Wang et al., 2008).
Asymmetric Synthesis This compound served as a starting point for the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor. The synthesis route showcased high yields and mild conditions, indicating potential for industrial application (Hao et al., 2011).
Enantioselective Synthesis this compound also played a crucial role in the enantioselective synthesis of various biologically active compounds. The research highlighted the compound's utility in preparing substances with a chiral 3-benzylpiperidine backbone, which are of significant interest in medicinal chemistry (Wang et al., 2018).
Intermediate in Synthesis The compound was used as an intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitor—CP-690550. The research demonstrated an efficient synthesis approach, highlighting the compound's utility in the synthesis of complex pharmaceuticals (Xin-zhi, 2011).
Catalysis and Chemical Reactions
Iodine-Catalyzed Synthesis In a notable study, a series of ethyl 5-aryl-1,2-dihydroanthra[2,1-c][2,7]naphthyridine-3(4H)-carboxylate derivatives were prepared using ethyl 4-oxopiperidine-1-carboxylate. Iodine was utilized as a catalyst, showcasing the compound's potential in facilitating catalyst-based reactions (Jiang et al., 2012).
Microbial Reduction Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate underwent microbial reduction, resulting in high diastereo- and enantioselectivities. This showcased its potential in biosynthetic pathways and the possibility of using microbial systems for the efficient synthesis of stereochemically complex molecules (Guo et al., 2006).
Safety and Hazards
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is a complex organic compound that has been used in the synthesis of various receptor agonists and antagonists . The specific targets of this compound can vary depending on the specific receptors being targeted in the synthesis process.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is used as a building block in the synthesis of receptor agonists and antagonists . The exact mode of action can vary depending on the specific synthesis process and the receptors being targeted.
Biochemical Pathways
The compound is involved in the synthesis of chromeno[3,4-c]pyridin-5-ones This synthesis process can affect various biochemical pathways, depending on the specific receptors being targeted
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific receptors being targeted. For example, it has been used as a starting reagent in the synthesis of a derivative that has potential therapeutic applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is soluble in NH4OH, indicating that its solubility can be affected by the pH of the environment . Additionally, it is recommended to store the compound at room temperature in an inert atmosphere , suggesting that temperature and atmospheric conditions can impact its stability.
Biochemical Analysis
Biochemical Properties
It has been used as a building block for the syntheses of receptor agonists and antagonists , suggesting that it may interact with various enzymes, proteins, and other biomolecules.
Molecular Mechanism
It has been used as a starting reagent in the synthesis of 4-amino-5-chloro-2-methoxy-N- , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
properties
IUPAC Name |
ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSZJQBQGFBFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275984 | |
Record name | ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41276-30-6 | |
Record name | ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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